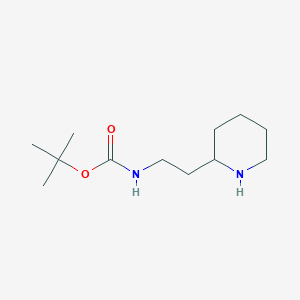

叔丁基(2-(哌啶-2-基)乙基)氨基甲酸酯

描述

Tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate moiety. This compound is relevant in pharmaceutical research and development due to its utility in the synthesis of complex molecules, including alkaloids and potential therapeutic agents .

Synthesis Analysis

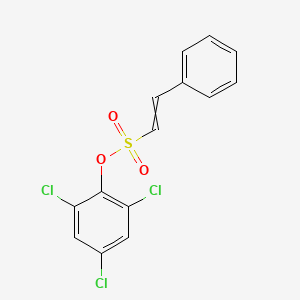

The synthesis of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate and related compounds typically involves multi-step reactions starting from commercially available precursors. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, is synthesized through acylation, sulfonation, and substitution reactions . Similarly, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the synthesis of omisertinib (AZD9291), is prepared through acylation, nucleophilic substitution, and reduction steps . These synthetic routes are optimized for yield and purity, which are critical for the subsequent application of these intermediates in complex syntheses.

Molecular Structure Analysis

The molecular structure of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate-related compounds is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as single-crystal X-ray diffraction (XRD) . For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, revealing typical bond lengths and angles for this type of piperazine-carboxylate . Density functional theory (DFT) is also employed to optimize molecular structures and compare them with experimental data, providing insights into the electronic properties and potential reactivity of these molecules .

Chemical Reactions Analysis

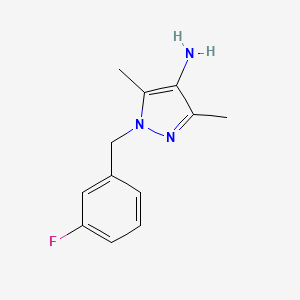

The tert-butyl (2-(piperidin-2-yl)ethyl)carbamate scaffold is versatile in chemical reactions. It can undergo various transformations, including nucleophilic substitutions, reductions, and cycloadditions, to yield a wide array of functionalized compounds . For instance, di-tert-butyl ethynylimidodicarbonate is used as a β-aminoethyl anion synthetic equivalent, enabling the installation of ethyleneamine groups onto organic electrophiles, which can then undergo further cycloadditions and reductions . These reactions are pivotal for the construction of complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl (2-(piperidin-2-yl)ethyl)carbamate derivatives are characterized by their solubility, stability, and reactivity. These properties are influenced by the presence of functional groups and the overall molecular conformation. The solid-state geometry and structural features of these compounds are studied to understand their behavior in different environments, which is crucial for their application in synthesis and potential use as drugs . Additionally, the optimization of reaction conditions, such as those used in the derivatization of carbamate herbicides for gas chromatography-mass spectrometry analysis, highlights the importance of understanding these properties for analytical applications .

科学研究应用

对映选择性合成和生物活性

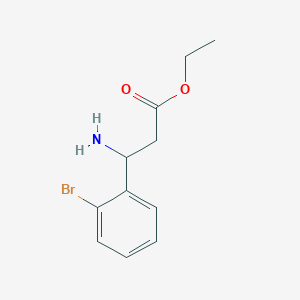

叔丁基(2-(哌啶-2-基)乙基)氨基甲酸酯通过其衍生物和中间体在有机化学领域发挥着重要作用,特别是在生物活性化合物的对映选择性合成中。例如,化合物 2-(2-氧代乙基)-哌啶-1-羧酸叔丁酯用于生物碱的对映选择性合成,例如塞德里丁、异塞德里丁和毒芹碱。这些生物碱表现出显着的生物活性,强调了该化合物作为药物化学中手性构件块的重要性 (Passarella 等,2005).

生物活性化合物合成中的中间体

该化合物作为多种生物活性化合物的合成中至关重要的中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是合成克唑替尼(一种用于癌症治疗的药物)的重要中间体。该化合物的合成路线证明了叔丁基哌啶-1-羧酸酯衍生物在药物化学中的多功能性 (孔等,2016).

蛋白酶抑制剂的构建模块

叔丁基(2-(哌啶-2-基)乙基)氨基甲酸酯的某些衍生物,例如叔丁基((S)-2-(3,5-二氟苯基)-1-((S)-环氧-2-基)乙基)氨基甲酸酯,已被用于合成有效的 β-分泌酶抑制剂。这突出了该化合物在开发可用于治疗阿尔茨海默氏症等疾病的抑制剂中的作用 (Ghosh 等,2017).

在晶体学和结构研究中的应用

该化合物及其衍生物也用于晶体学研究,以了解分子结构和相互作用。例如,(9-乙基-9H-咔唑-3-基)-氨基甲酸叔丁酯通过各种光谱技术合成和表征,并阐明了其晶体结构,提供了对分子间相互作用和晶体堆积的见解 (Kant 等,2015).

在抗癌药物合成中的作用

叔丁基(2-(哌啶-2-基)乙基)氨基甲酸酯衍生物是小分子抗癌药物合成中的关键中间体。合成方法和途径突出了该化合物在药物化学和药物开发中的重要性 (张等,2018).

安全和危害

属性

IUPAC Name |

tert-butyl N-(2-piperidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKUDZBAUTEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407404 | |

| Record name | 2-(Boc-2-aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate | |

CAS RN |

885954-19-8 | |

| Record name | 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885954-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Boc-2-aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-bromo-1-ethyl-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1277266.png)

![2-amino-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1277300.png)